![molecular formula C13H14ClNS B13877736 4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline](/img/structure/B13877736.png)
4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-butylsulfanyl-4-chloroquinoline is a chemical compound with the molecular formula C13H14ClNS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the tert-butylsulfanyl and chloro groups on the quinoline ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butylsulfanyl-4-chloroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroquinoline and tert-butylthiol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., a base like sodium hydride).
Reaction Mechanism: The tert-butylthiol reacts with 4-chloroquinoline through a nucleophilic substitution reaction, resulting in the formation of 6-tert-butylsulfanyl-4-chloroquinoline.
Industrial Production Methods
Industrial production of 6-tert-butylsulfanyl-4-chloroquinoline may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-tert-butylsulfanyl-4-chloroquinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Amino or thiol-substituted quinolines.
Applications De Recherche Scientifique
6-tert-butylsulfanyl-4-chloroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-tert-butylsulfanyl-4-chloroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloroquinoline: Lacks the tert-butylsulfanyl group, making it less hydrophobic.
6-tert-butylsulfanylquinoline: Lacks the chloro group, affecting its reactivity.
Chloroquine: A well-known antimalarial drug with a different substitution pattern on the quinoline ring.
Uniqueness
6-tert-butylsulfanyl-4-chloroquinoline is unique due to the presence of both the tert-butylsulfanyl and chloro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H14ClNS |
|---|---|
Poids moléculaire |
251.78 g/mol |
Nom IUPAC |
6-tert-butylsulfanyl-4-chloroquinoline |
InChI |
InChI=1S/C13H14ClNS/c1-13(2,3)16-9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3 |
Clé InChI |
SNFOGVJMWLZQTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=CC2=C(C=CN=C2C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate](/img/structure/B13877658.png)
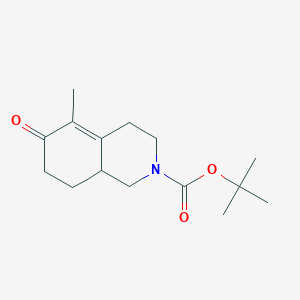
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13877664.png)
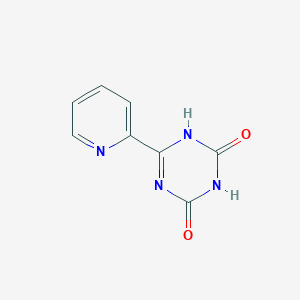
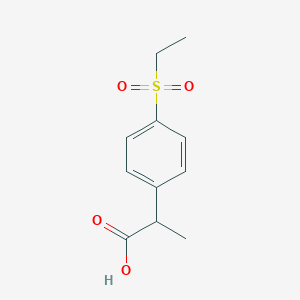
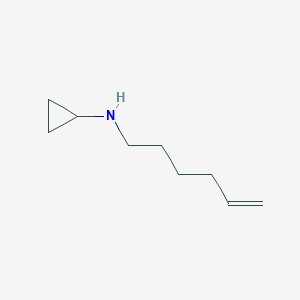
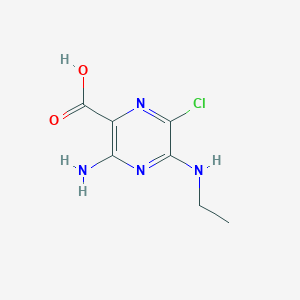

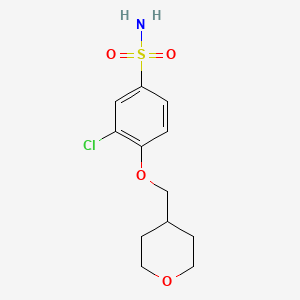
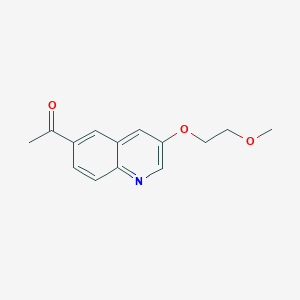
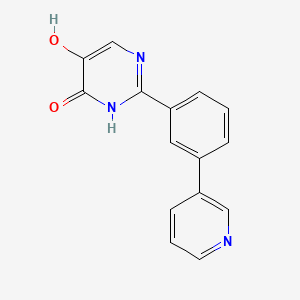

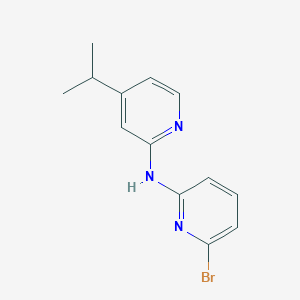
![2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine](/img/structure/B13877737.png)
